Acide bléomycine

Vue d'ensemble

Description

Bleomycin acid is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is primarily known for its antitumor properties and is used in chemotherapy to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer . Bleomycin acid works by inducing breaks in DNA, which inhibits the proliferation of cancer cells .

Applications De Recherche Scientifique

Bleomycin acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Bleomycin acid, also known as Bleomycinic acid, primarily targets deoxyribonucleic acid (DNA) within cells . It selectively inhibits the synthesis of DNA, with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . This interaction with DNA is crucial for its antitumor activity.

Mode of Action

This pseudoenzyme reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This process results in both single and double-strand breaks in the DNA , disrupting DNA synthesis and, to a lesser extent, RNA and protein synthesis .

Biochemical Pathways

Bleomycin’s action affects several biochemical pathways. It causes oxidative damage to DNA, disrupting between 30 and 40 deoxyribose linkages . This disruption can lead to the breakdown of proteins, nucleic acids, and lipids, and affect extracellular matrix turnover . Energy production pathways, including glycolysis, the tricarboxylic acid cycle, glutaminolysis, lactate production, and fatty acid oxidation, are also upregulated .

Pharmacokinetics

Bleomycin has a half-life of approximately 2 hours . It is primarily excreted in the urine, with 50-70% of the drug being eliminated this way . The volume of distribution is 17 L/m² .

Result of Action

The result of bleomycin’s action at the molecular and cellular level is the inhibition of tumor growth. By causing DNA damage, bleomycin prevents the replication of cancer cells, leading to cell death . This makes bleomycin an effective treatment for various malignancies, including head and neck malignancy, lymphoma, and testicular tumors .

Action Environment

The action of bleomycin can be influenced by various environmental factors. For instance, the presence of oxygen and metal ions is crucial for bleomycin’s DNA-cleaving actions . Furthermore, the drug’s cytotoxic effects can lead to lung injury, suggesting that the lung environment can influence bleomycin’s efficacy and toxicity . Research is ongoing to better understand these influences and develop strategies to mitigate adverse effects .

Analyse Biochimique

Biochemical Properties

Bleomycin acid plays a crucial role in biochemical reactions by interacting with DNA and various biomolecules. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA) by binding to guanine and cytosine-rich regions of the DNA molecule . This interaction is facilitated by the chelation of metal ions, primarily iron, which produces a pseudoenzyme that reacts with oxygen to generate superoxide and hydroxide free radicals . These radicals cleave the DNA strands, leading to cell death. Additionally, at high concentrations, bleomycin acid can suppress the synthesis of ribonucleic acid (RNA) and proteins .

Cellular Effects

Bleomycin acid has significant effects on various types of cells and cellular processes. It induces DNA strand breaks, leading to cell cycle arrest and apoptosis . In alveolar epithelial cells, bleomycin acid exposure results in the accumulation of DNA lesions and cellular senescence . This compound also affects cell signaling pathways by inhibiting the expression of Rad51, a protein involved in homologous recombination repair . Furthermore, bleomycin acid impairs the proliferation of B cells, T cells, and macrophages, and reduces the secretion of cytokines such as interferon gamma, tumor necrosis factor alpha, and interleukin-2 .

Molecular Mechanism

The molecular mechanism of bleomycin acid involves its ability to chelate metal ions, primarily iron, to form a pseudoenzyme complex . This complex reacts with oxygen to produce reactive oxygen species, including superoxide and hydroxide free radicals . These radicals induce DNA strand breaks by cleaving the phosphodiester bonds in the DNA backbone . The DNA damage triggers cell cycle arrest and apoptosis. Additionally, bleomycin acid inhibits the incorporation of thymidine into DNA strands, further disrupting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bleomycin acid change over time. The compound is known to induce acute lung toxicity, which can lead to pulmonary fibrosis . Studies have shown that bleomycin acid affects lung function for at least five years after treatment, with significant long-term effects on lung function . The stability and degradation of bleomycin acid in various tissues also play a role in its long-term effects. For example, the compound is rapidly inactivated in the liver and intestines, while it remains active in the skin and lungs .

Dosage Effects in Animal Models

The effects of bleomycin acid vary with different dosages in animal models. High doses of bleomycin acid can induce pulmonary fibrosis, characterized by excessive deposition of extracellular matrix proteins and inflammation . In mice, the administration of bleomycin acid leads to significant lung damage and pathological changes . The compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects, including respiratory failure and death .

Metabolic Pathways

Bleomycin acid is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of bleomycin acid in Streptomyces verticillus involves the regulation of N-acetylglucosamine and the synthesis of specific precursors such as GDP-mannose . The compound’s degradation involves the generation of reactive oxygen species and the subsequent breakdown of DNA . Additionally, bleomycin acid affects metabolic pathways in cells by increasing energy production, glycolysis, and fatty acid oxidation .

Transport and Distribution

Bleomycin acid is transported and distributed within cells and tissues through various mechanisms. The compound is known to accumulate in the skin, lungs, and subcutaneously transplanted tumors . It is rapidly inactivated in the liver and intestines, which limits its distribution in these tissues . The transport of bleomycin acid within cells is facilitated by its interaction with metal ions and DNA . The compound’s distribution is influenced by its ability to bind to specific cellular components and its inactivation by tissue enzymes .

Subcellular Localization

The subcellular localization of bleomycin acid is primarily in the nucleus, where it exerts its effects on DNA . The compound’s interaction with DNA and metal ions leads to the formation of a pseudoenzyme complex that generates reactive oxygen species . These species induce DNA strand breaks and trigger cell cycle arrest and apoptosis. Additionally, bleomycin acid affects the localization of proteins involved in DNA repair, such as Rad51, by inhibiting their expression and nuclear accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bleomycin acid is typically produced through fermentation processes involving Streptomyces verticillus. The fermentation broth is filtered and purified using macroporous adsorbent resin . The compound can also be synthesized chemically, although this method is less common due to its complexity .

Industrial Production Methods

Industrial production of bleomycin acid involves large-scale fermentation followed by a series of purification steps. The fermentation broth is first filtered to remove the bacterial cells. The filtrate is then subjected to various chromatographic techniques to isolate and purify bleomycin acid .

Analyse Des Réactions Chimiques

Types of Reactions

Bleomycin acid undergoes several types of chemical reactions, including:

Oxidation: Bleomycin acid can form reactive oxygen species that cause oxidative damage to DNA.

Reduction: The compound can be reduced to form various derivatives, which may have different biological activities.

Substitution: Bleomycin acid can undergo substitution reactions, particularly at its metal-binding sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal ions like copper and iron are often involved in substitution reactions.

Major Products

The major products formed from these reactions include various bleomycin derivatives, which may have altered biological activities and therapeutic potentials .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mitomycin C: Another antitumor antibiotic that also induces DNA cross-linking and breaks.

Doxorubicin: A chemotherapy drug that intercalates into DNA and inhibits topoisomerase II.

Cisplatin: A platinum-based drug that forms DNA adducts and induces apoptosis.

Uniqueness

Bleomycin acid is unique in its ability to cause both single and double-strand breaks in DNA through the formation of reactive oxygen species. Unlike other chemotherapy agents, it has a relatively low incidence of myelosuppression, making it a valuable option in combination chemotherapy regimens .

Activité Biologique

Bleomycin, an antitumor antibiotic derived from the bacterium Streptomyces verticillus, is widely recognized for its role in cancer chemotherapy. Its biological activity is primarily attributed to its ability to induce DNA damage, leading to apoptosis in rapidly dividing cells. This article explores the mechanisms of action, therapeutic applications, and case studies related to bleomycin acid, supported by diverse research findings.

Bleomycin exerts its effects mainly through the following mechanisms:

- DNA Cleavage : Bleomycin binds to DNA and induces strand breaks. This action is oxygen-dependent and involves the chelation of metal ions (primarily iron), which generates reactive oxygen species (ROS) that cleave DNA strands .

- Inhibition of RNA and Protein Synthesis : Although the primary action is on DNA, bleomycin also inhibits RNA synthesis in a nonspecific manner. Studies show that it affects both polyadenylate-containing RNA and non-poly(A) RNA without altering their sequence diversity .

- Cell Cycle Arrest : The drug causes cell cycle arrest at the G2/M phase, preventing cell division and promoting apoptosis in cancer cells .

Pharmacokinetics

- Absorption : Systemic absorption of bleomycin is approximately 45%.

- Half-life : The elimination half-life is about 115 minutes.

- Metabolism : Primarily hepatic metabolism occurs, with renal clearance being significant in patients with renal impairment .

Therapeutic Applications

Bleomycin is primarily used in combination chemotherapy regimens for various malignancies, including:

- Hodgkin's Lymphoma : Often included in the ABVD regimen (Adriamycin, Bleomycin, Vincristine, Dacarbazine).

- Non-Seminomatous Germ Cell Tumors : Used in BEP regimen (Bleomycin, Etoposide, Cisplatin).

- Testicular Cancer : Effective as part of combination therapies.

Case Studies

Several case studies highlight the clinical implications of bleomycin use:

-

Pulmonary Toxicity Case Series :

- A study reported pulmonary toxicity in three patients undergoing ABVD chemotherapy for Hodgkin's lymphoma. Symptoms included cough and breathlessness, with imaging revealing interstitial lung disease attributed to bleomycin .

- The management involved monitoring respiratory symptoms and adjusting chemotherapy regimens accordingly.

- Perioperative Management :

- Polyphosphate Co-Treatment Study :

Data Summary

The following table summarizes key findings related to the biological activity of bleomycin:

| Aspect | Details |

|---|---|

| Mechanism of Action | DNA cleavage via ROS generation; inhibition of RNA/protein synthesis |

| Therapeutic Uses | Hodgkin's lymphoma, non-seminomatous germ cell tumors, testicular cancer |

| Common Side Effects | Pulmonary toxicity, skin reactions, fever |

| Case Stud |

Propriétés

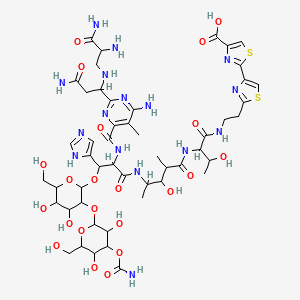

IUPAC Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNLLBXPSWMYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N16O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031986 | |

| Record name | Bleomycinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37364-66-2 | |

| Record name | Bleomycinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37364-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bleomycinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037364662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bleomycinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.